molecular formula C15H14O2 B1228485 Flavan-3-ol

Flavan-3-ol

Cat. No. B1228485
M. Wt: 226.27 g/mol
InChI Key: OEIJRRGCTVHYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Favan-3-ol is a hydroxyflavonoid.

Scientific Research Applications

Bioavailability and Health Benefits

Flavan-3-ols, found in tea, cocoa, grapes, and apples, play a role in health protection. The bioavailability of these compounds depends on factors like food matrices and processing, which influence absorption efficiency and bioactivity. This understanding aids in designing functional products with potential health benefits (Neilson & Ferruzzi, 2011).

Ecological Role in Plants

In plants like Norway spruce, flavan-3-ols act as antifungal defense compounds. These compounds, including catechin and epicatechin, are produced in response to fungal infection, suggesting their ecological significance in plant defense mechanisms (Hammerbacher et al., 2014).

Role in Food Functionality and Health

Flavan-3-ols contribute to the quality and functionality of foods, influencing properties like astringency, bitterness, and oxidative stability. They exhibit various health benefits, acting as antioxidants, anticarcinogens, and neuroprotective agents (Aron & Kennedy, 2008).

Synthetic Approaches for Chiral Flavan-3-ols

Research on synthesizing chiral flavan-3-ols has increased due to their biological activities. Various approaches, like Sharpless asymmetric epoxidation, facilitate the production of these compounds, which are widely present in plants (Yang et al., 2018).

Comparative Metabolism in Humans

Flavan-3-ols, when ingested, undergo metabolism producing various metabolites. The metabolic fate varies with the compound's structure and its degree of polymerization, influencing health effects. Understanding these processes is crucial for evaluating their health benefits (Wiese et al., 2015).

Blood Pressure and Cardiovascular Health

Flavan-3-ols intake is associated with lower blood pressure and reduced cardiovascular disease risk. Their intake, comparable to a Mediterranean diet or moderate salt reduction, suggests a role in maintaining cardiovascular health (Ottaviani et al., 2020).

Structure-Activity Relationship in Cancer

Flavan-3-ols, like epigallocatechin gallate and catechin, show antiproliferative effects in cancer cells. Their structure influences their bioactivity, with galloylated catechins exhibiting stronger antiproliferative and apoptotic effects, indicating potential as therapeutic agents (Braicu et al., 2011).

Microbial Metabolism and Health Effects

The microbial metabolism of flavan-3-ols in the colon produces metabolites with varied health benefits. Understanding these microbial metabolites is essential to evaluate the full spectrum of health effects attributed to flavan-3-ols (Campos et al., 2019).

Metabolic Syndrome Risk Factors

Flavan 3-ols, present in plant foods like chocolate, have been linked to reduced risk factors for metabolic syndrome. They contribute to cardiovascular disease risk reduction, highlighting their potential in diet-based health management (Osakabe, 2013).

Colonic Metabolism and Bioactivity

The colonic metabolism of flavan-3-ols results in simpler phenolic acids and lactones, largely excreted in urine. The bioactivity of these metabolites, beyond their antioxidant properties, involves interactions with signaling pathways, influencing disease development processes (Monagas et al., 2010).

Antibacterial Effects in Periodontal Diseases

Flavan-3-ols and proanthocyanidins exhibit antibacterial activity against pathogens causing periodontal diseases. Their use in preventing and treating periodontitis is supported by their antimicrobial properties, beneficial for oral health (Nawrot-Hadzik et al., 2020).

Biosynthesis Enhancement in Microorganisms

Engineering microorganisms like Saccharomyces cerevisiae enhances flavan-3-ols biosynthesis. By introducing specific genes, the production of compounds like afzelechin and catechin is increased, offering an efficient production method for these bioactive compounds (Sun et al., 2021).

Genetic Engineering for Stress Tolerance

Overexpression of flavanone 3-hydroxylase in tobacco enhances flavan-3-ols content, conferring tolerance to salt stress and fungal infection. This demonstrates the potential of genetic engineering in improving plant resilience to environmental stressors (Mahajan & Yadav, 2014).

properties

Product Name

Flavan-3-ol

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2

InChI Key

OEIJRRGCTVHYTH-UHFFFAOYSA-N

SMILES

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O

Canonical SMILES

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O

synonyms

2H-1-benzopyran-3-ol, 3,4-dihydro-2-phenyl-
3,4-dihydro-2-phenyl-2H-1-benzopyran-3-ol
3-flavan-ol
3-flavanol
3-flavanol (mixed isomers)
flavan-3-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of (2,3-Cis)-5,7-dimethyl-2-(3,4,5-tribenzyloxyphenyl)chroman-3-ol (30): The cis 3-flavanol 30 was synthesized by the stereoselective L-selectride reduction of the 3-flavanone 29 in the same manner as given for 3-flavanol 23 (Scheme 3). The final product was obtained as a colorless oil (62% yield), after flash chromatography on silica gel using 20% of ethyl acetate in hexanes. 1H NMR (300 MHz, CDCl3): δ 1.73 (s, 1H, OH), 2.20 (s, 3H, CH3, 2.27 (s, 3H, CH3), 2.83 (d, J=17.1 Hz, 1H, 4-H), 2.95 (dd, J=4.2, 17.1 Hz, 1H, 4-H), 4.23–4.28 (m, 1H, 3-H), 4.87 (s, 1H, 2-H), 5.06 (s, 2H, OCH2Ph), 5.13 (s, 4H, OCH2Ph), 6.66 (s, 1H, 8-H), 6.68 (s, 1H, 6-H), 6.81 (s, 2H, 2′,6′-H), 7.25–7.43 (m, 15H, Ar—H). MS (ESI, positive ion) 595 (M+Na), 1167 (2M+Na).
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3-flavanone
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[Compound]
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(2,3-Cis)-5,7-dimethyl-2-(3,4,5-tribenzyloxyphenyl)chroman-3-ol
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Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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